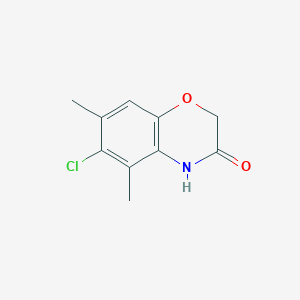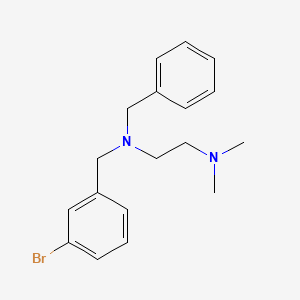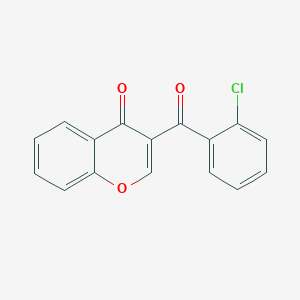
3-(2-chlorobenzoyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorobenzoyl)-4H-chromen-4-one, commonly known as ClBQ, is a heterocyclic organic compound that belongs to the class of coumarin derivatives. It has a molecular formula of C16H9ClO3 and a molecular weight of 288.69 g/mol. ClBQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
ClBQ has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. ClBQ exhibits its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Furthermore, ClBQ has been shown to possess antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. ClBQ has also been investigated for its potential applications in materials science, where it has been used as a building block for the synthesis of novel organic materials with promising electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ClBQ involves its interaction with various cellular targets, including DNA, proteins, and enzymes. ClBQ has been shown to intercalate into DNA, leading to DNA damage and subsequent apoptosis. ClBQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Furthermore, ClBQ has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of various tumor suppressor genes.
Biochemical and Physiological Effects:
ClBQ has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. ClBQ has also been shown to inhibit the migration and invasion of cancer cells, leading to the suppression of metastasis. Furthermore, ClBQ has been shown to possess anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ClBQ possesses several advantages for lab experiments, including its high yield and purity, its well-characterized structure, and its potential applications in various fields. However, the synthesis of ClBQ is a complex process that requires expertise in organic chemistry and specialized equipment. Furthermore, the biological activity of ClBQ may vary depending on the cell type and experimental conditions, which may limit its applicability in certain studies.
Direcciones Futuras
There are several future directions for the research on ClBQ. One potential direction is the development of novel analogs of ClBQ with improved biological activity and selectivity. Another direction is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activity of ClBQ. Furthermore, the potential applications of ClBQ in materials science and organic synthesis warrant further exploration. Overall, the research on ClBQ has the potential to lead to the development of novel therapeutic agents and materials with significant scientific and commercial value.
Métodos De Síntesis
ClBQ can be synthesized through a multistep reaction involving the condensation of salicylaldehyde and chloroacetyl chloride, followed by cyclization with 2-hydroxybenzaldehyde. The resulting product is then subjected to further reactions to obtain ClBQ in high yield and purity. The synthesis of ClBQ is a complex process that requires expertise in organic chemistry and specialized equipment.
Propiedades
IUPAC Name |
3-(2-chlorobenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-13-7-3-1-5-10(13)15(18)12-9-20-14-8-4-2-6-11(14)16(12)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDHRDJEIPBRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)

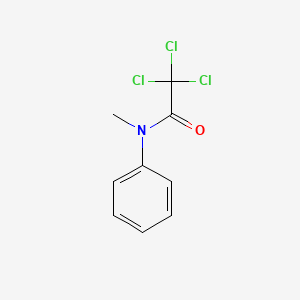
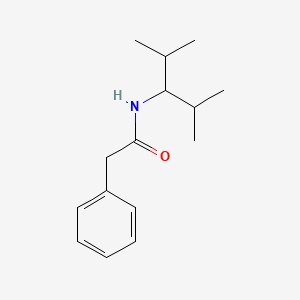

![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)
![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
